molecular formula C10H10N2O3S B3371946 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 851879-32-8

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3371946
CAS No.: 851879-32-8
M. Wt: 238.27 g/mol
InChI Key: BUKUWWLSVVGEAD-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the oxadiazole ring, along with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the oxadiazole ring. The reaction is usually carried out in a polar solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.

    Cyclization: Additional reagents like hydrazines or amines can be used to induce cyclization reactions.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution reactions.

    Complex Heterocycles: Formed from further cyclization reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve interactions with various molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the oxadiazole ring may interact with nucleic acids or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl Derivatives: Compounds with similar phenyl groups but different heterocyclic rings.

    Oxadiazole Derivatives: Compounds with the same oxadiazole ring but different substituents.

Uniqueness

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of its 2,4-dimethoxyphenyl group and the oxadiazole-thiol structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-13-6-3-4-7(8(5-6)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKUWWLSVVGEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212805
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851879-32-8
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

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